molecular formula C20H18N2OS B2574815 2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 922823-26-5

2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide

Cat. No. B2574815
CAS RN: 922823-26-5
M. Wt: 334.44
InChI Key: CRDCXCCWLUOBTD-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide” is a derivative of 8H-Indeno [1,2-d]thiazole . It’s part of a class of compounds that have been evaluated for their potential as SARS-CoV-2 3CL protease inhibitors .


Synthesis Analysis

The synthesis of derivatives of 8H-indeno[1,2-d]thiazol-2-amines, which includes the compound , involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-ones, and 2,2-dibromo-2,3-dihydroinden-1-one . The yields from these reactions are reported to be fairly good to excellent (90-95%) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of thiourea with various precursors . The inhibitory activities of the resulting compounds can be significantly affected by modifications to the structure, such as replacing a methoxy group with butoxy, isobutoxy, methyl groups, or a chlorine atom .

Scientific Research Applications

Biological and Pharmacological Effects of Acetamide Derivatives

Biological Effects of Acetamide Derivatives

A review by Kennedy (2001) in "Critical Reviews in Toxicology" discusses the toxicology of acetamide and its derivatives, highlighting the commercial importance and biological consequences of exposure. The study suggests that biological responses to these chemicals vary qualitatively and quantitatively, reflecting their biology and proposed usage. This review could provide insights into the biological activities and safety profiles of acetamide derivatives, including compounds structurally related to the query compound (Kennedy, 2001).

Synthesis and Evaluation of Thiophene Analogues

Thiophene Analogues of Carcinogens

Ashby et al. (1978) investigated thiophene analogues of benzidine and 4-aminobiphenyl for potential carcinogenicity. This study synthesized and evaluated compounds for their carcinogenic potential, providing a basis for understanding the structural activity relationships of such compounds, which may offer parallels to the research applications of the query compound (Ashby et al., 1978).

Advanced Oxidation Processes for Compound Degradation

Degradation of Acetaminophen by Advanced Oxidation

Qutob et al. (2022) reviewed the degradation of acetaminophen (ACT) using advanced oxidation processes (AOPs), focusing on kinetics, mechanisms, and by-products. This study might shed light on the degradation pathways and environmental toxicology of structurally similar acetamide derivatives (Qutob et al., 2022).

Antituberculosis Activity of Organotin Complexes

Antituberculosis Study of Organotin(IV) Complexes

Iqbal et al. (2015) focused on the antituberculosis activity of organotin complexes, examining the structural diversity and biological activity of these compounds. This review highlights the influence of ligand environment and compound structure on antituberculosis activity, which might be relevant for the development of novel therapeutics based on the query compound (Iqbal et al., 2015).

Future Directions

The development of new classes of compounds with potential beneficial effects in the fight against SARS-CoV-2 is an interesting and attractive area of research . The study of 8H-Indeno [1,2-d]thiazole derivatives, including “2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide”, is part of this ongoing effort .

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-12-7-8-14(13(2)9-12)11-18(23)21-20-22-19-16-6-4-3-5-15(16)10-17(19)24-20/h3-9H,10-11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDCXCCWLUOBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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